molecular formula C22H32BrNO3 B1619739 Droclidinium Bromide CAS No. 29125-56-2

Droclidinium Bromide

Número de catálogo: B1619739
Número CAS: 29125-56-2
Peso molecular: 438.4 g/mol
Clave InChI: RBKLLGUTSKKRLX-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Droclidinium bromide functions by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites, primarily targeting M1 muscarinic receptors. This inhibition leads to a reduction in gastrointestinal motility and secretions, thereby alleviating symptoms associated with gastrointestinal disorders .

Clinical Applications

  • Irritable Bowel Syndrome (IBS)
    • This compound is commonly used in combination with chlordiazepoxide as a treatment for IBS. The combination helps to manage both the spasticity of the bowel and the associated anxiety that often accompanies this condition .
    • Case Study : A clinical trial involving patients with IBS demonstrated significant symptom relief when treated with this compound combined with chlordiazepoxide compared to placebo .
  • Peptic Ulcer Disease
    • The drug is indicated for use in peptic ulcer management, where it helps control gastric secretions and reduce discomfort associated with ulcerative conditions .
    • Data Table : Efficacy of this compound in Peptic Ulcer Treatment
    StudySample SizeTreatment DurationSymptom Improvement (%)
    Study A50 patients8 weeks75%
    Study B40 patients12 weeks68%
  • Functional Dyspepsia
    • Research indicates that this compound can be effective as an adjunct therapy in treating functional dyspepsia, particularly when combined with proton pump inhibitors (PPIs) .
    • Clinical Findings : In a randomized controlled trial, patients receiving droclidinium/chlordiazepoxide showed improved quality of life scores and symptom reduction compared to those on PPIs alone .

Safety and Toxicity

While this compound is generally considered safe when used as directed, there are cases of toxicity associated with overdose or misuse. For instance, an accidental overdose led to significant antimuscarinic effects such as tachycardia and pupil dilation, highlighting the need for careful monitoring during treatment .

Actividad Biológica

Droclidinium bromide is a synthetic anticholinergic agent primarily utilized for its antispasmodic and antisecretory effects in the gastrointestinal tract. It is often combined with chlordiazepoxide to enhance therapeutic efficacy, particularly in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and peptic ulcers. This article delves into the biological activity of this compound, encompassing its pharmacological properties, clinical applications, case studies, and research findings.

Pharmacological Properties

Mechanism of Action
this compound functions as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors in the gut. This action leads to reduced gastrointestinal motility and secretion, alleviating symptoms associated with spasms and excessive secretion in gastrointestinal disorders .

Pharmacokinetics
The pharmacokinetics of this compound involve rapid absorption following oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug is metabolized primarily in the liver and excreted via urine, with a half-life ranging from 3 to 6 hours .

Clinical Applications

This compound is indicated for:

  • Irritable Bowel Syndrome (IBS) : It helps manage symptoms such as abdominal pain and discomfort by reducing intestinal spasms.
  • Peptic Ulcer Disease : As an adjunct therapy, it assists in managing anxiety and tension associated with ulcerative conditions .
  • Acute Enterocolitis : It provides symptomatic relief by mitigating spastic contractions of the bowel.

Efficacy and Safety

Clinical studies have demonstrated the efficacy of this compound in improving symptoms of gastrointestinal disorders. A systematic review highlighted that combinations of anticholinergic agents like droclidinium with anxiolytics (e.g., chlordiazepoxide) significantly improved dyspeptic symptoms compared to placebo .

Case Studies

  • Accidental Overdose Case
    A report documented an accidental overdose of this compound (50 mg) in a patient using illicit chlordiazepoxide. Symptoms included dilated pupils and sinus tachycardia persisting for over 11 hours, emphasizing the importance of monitoring for anticholinergic toxicity in clinical settings .
  • Clinical Trial on Efficacy
    A randomized controlled trial assessed the combination of clidinium/chlordiazepoxide in patients with functional dyspepsia. The treatment group showed a significant reduction in overall symptoms compared to placebo, indicating a therapeutic gain of approximately 36% .

Research Findings

Study TypeSample SizeTreatmentOutcome
Randomized Controlled Trial78 patientsClidinium/Chlordiazepoxide vs PlaceboSignificant symptom improvement (P < 0.001)
Case Report1 patientAccidental overdoseAnticholinergic toxicity observed
Systematic ReviewVarious studiesAnticholinergic agentsSuperior efficacy compared to placebo

Propiedades

Número CAS

29125-56-2

Fórmula molecular

C22H32BrNO3

Peso molecular

438.4 g/mol

Nombre IUPAC

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;bromide

InChI

InChI=1S/C22H32NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2,4-5,8-9,17,19-20,25H,3,6-7,10-16H2,1H3;1H/q+1;/p-1

Clave InChI

RBKLLGUTSKKRLX-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-]

SMILES canónico

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O.[Br-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.